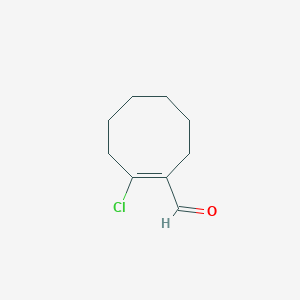

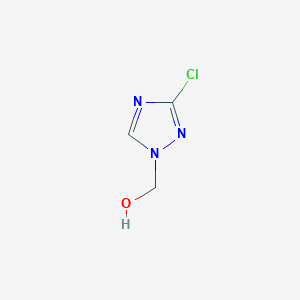

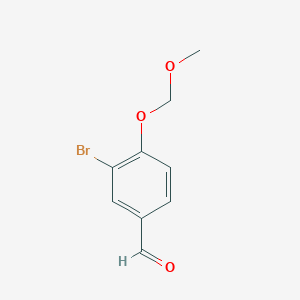

![molecular formula C8H4F3NO4S B3034449 Benzo[D]oxazol-4-YL trifluoromethanesulfonate CAS No. 177734-80-4](/img/structure/B3034449.png)

Benzo[D]oxazol-4-YL trifluoromethanesulfonate

Overview

Description

Benzo[d]oxazol-4-yl trifluoromethanesulfonate is a chemical compound that is part of a broader class of benzo[d]oxazole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzo[d]oxazole derivatives can be achieved through various methods. For instance, the synthesis of triazole-linked O-glycosides of benzene sulfonamides, which are structurally related to benzo[d]oxazoles, involves a 1,3-dipolar cycloaddition reaction . Another related synthesis method is the Pd-catalyzed desulfonative cross-coupling of benzylic sulfone derivatives with 1,3-oxazoles . Additionally, an electrochemical method has been developed for the synthesis of disulfides of 2-(benzo[d]oxazol-2-ylamino)-5-morpholinobenzenethiol, indicating the versatility of electrochemical approaches in synthesizing benzo[d]oxazole derivatives .

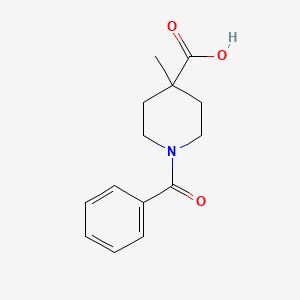

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives can be complex and is often characterized by the presence of multiple substituents that can influence the compound's properties. For example, the palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides is a method that can introduce various substituents onto the benzo[d]oxazole ring .

Chemical Reactions Analysis

Benzo[d]oxazole derivatives can participate in a variety of chemical reactions. The regioselective synthesis of benzazetines and indoles from alkenylanilides and dimethyl(methylthio)sulfonium trifluoromethanesulfonate demonstrates the reactivity of these compounds in forming new heterocyclic structures . Moreover, the stereoselective addition reactions of alkynes with benzenetellurinyl trifluoromethanesulfonate in acetonitrile show the potential for organotellurium-mediated synthesis of oxazoles from internal alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]oxazole derivatives are influenced by their molecular structure. For example, the introduction of polyfluoroalkyl groups can significantly alter the compound's properties, as seen in the synthesis of 4-benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles . The presence of a trifluoromethanesulfonate group is likely to increase the compound's reactivity and polarity, which can be beneficial in various chemical transformations.

Scientific Research Applications

1. Use in Synthesis of Oxazoles

Benzenetellurinyl trifluoromethanesulfonate, similar in structure to Benzo[D]oxazol-4-YL trifluoromethanesulfonate, demonstrates utility in the stereoselective addition reactions with alkynes, leading to the synthesis of oxazoles. This process involves an E-stereoselective amidotellurinylation reaction with internal alkynes transforming into oxazoles through spontaneous intramolecular cyclization (Fukumoto, Aso, Otsubo, & Ogura, 1992).

2. Role in Antimalarial and Antiviral Research

Compounds containing benzo[d]oxazole structures have been investigated for their potential in antimalarial and antiviral applications. Specifically, their reactivity and synthesis of derivatives like aminothiazole and aminooxazole have shown in vitro antimalarial activity, and some derivatives have been evaluated against COVID-19 (Fahim & Ismael, 2021).

3. Electrochemical Synthesis Applications

The electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols, a process involving electrooxidation, highlights the utility of benzo[d]oxazole derivatives in developing novel compounds through electrochemical methods (Esmaili & Nematollahi, 2013).

4. Photophysical Property Studies

Benzo[d]oxazole derivatives have been synthesized for studying their photophysical behavior. These studies include exploring the fluorescence sensitivity to micro-environments and comparing experimental absorption and emission wavelengths with those predicted using theoretical models (Phatangare et al., 2013).

5. Development of New Chemical Reagents

New chemical reagents, like 4-(4,6-diphenoxy-1,3,5-triazin-2-yl)-4-benzylmorpholinium trifluoromethanesulfonate, have been developed using structures related to benzo[d]oxazole. These reagents demonstrate the ability to generate benzyl cation equivalents under non-acidic conditions at room temperature (Yamada et al., 2014).

Mechanism of Action

properties

IUPAC Name |

1,3-benzoxazol-4-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4S/c9-8(10,11)17(13,14)16-6-3-1-2-5-7(6)12-4-15-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTFQCQFHHAMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

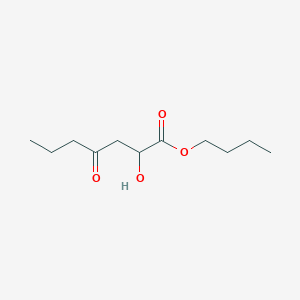

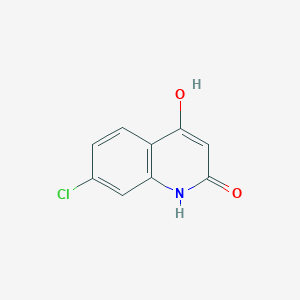

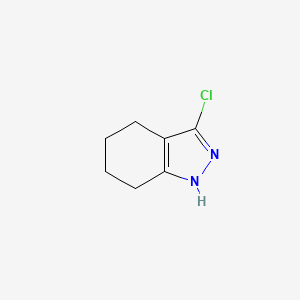

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)